5-(2-methylphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
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Overview
Description
5-(2-methylphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-methylphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylbenzonitrile with 4-nitrobenzohydrazide in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions, leading to the formation of the desired oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-(2-methylphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The oxadiazole ring can be opened under strong reducing conditions.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens or nitrating agents can be used for electrophilic substitution.
Major Products Formed
Oxidation: Formation of 5-(2-methylphenyl)-3-(4-aminophenyl)-1,2,4-oxadiazole.
Reduction: Formation of various ring-opened products.
Substitution: Formation of substituted derivatives on the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(2-methylphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-methylphenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole
- 5-(2-methylphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole
- 5-(2-methylphenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole
Uniqueness
5-(2-methylphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is unique due to the presence of both a nitro group and an oxadiazole ring, which confer specific chemical and biological properties. The nitro group can participate in redox reactions, while the oxadiazole ring provides stability and rigidity to the molecule.
Properties
IUPAC Name |
5-(2-methylphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3/c1-10-4-2-3-5-13(10)15-16-14(17-21-15)11-6-8-12(9-7-11)18(19)20/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZBFEFLNPBIGCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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